molecular formula C22H23N3O4 B3012933 N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-76-7

N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B3012933
CAS No.: 898454-76-7
M. Wt: 393.443
InChI Key: APTUBHMPSDCWTH-UHFFFAOYSA-N
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Description

N1-(4-Methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative featuring a 4-methoxyphenethyl group at the N1 position and a 2-oxo-pyrroloquinolinyl moiety at the N2 position. The 4-methoxyphenethyl substituent introduces lipophilicity, which may enhance membrane permeability, while the oxalamide linker provides hydrogen-bonding capacity for target engagement .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-18-6-4-14(5-7-18)8-9-23-21(27)22(28)24-17-11-15-3-2-10-25-19(26)13-16(12-17)20(15)25/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTUBHMPSDCWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrroloquinoline moiety and an oxalamide functional group. Its chemical formula is represented as:

C19H22N4O3C_{19}H_{22}N_4O_3

This structure contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound involves multiple pathways:

  • Inhibition of Coagulation Factors : Research indicates that derivatives of pyrrolo[3,2,1-ij]quinolin have shown significant inhibition of coagulation factors such as Factor Xa and Factor XIa. These factors are critical in the coagulation cascade and represent important targets for anticoagulant therapies .
  • Anticancer Activity : Some studies suggest that similar compounds may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50 Value (µM) Reference
Factor Xa InhibitionCoagulation3.68
Factor XIa InhibitionCoagulation2.00
Cytotoxicity on Cancer CellsVarious TumorsVaries (up to 10)

Case Study 1: Anticoagulant Activity

In a study focused on the synthesis and evaluation of pyrrolo[3,2,1-ij]quinolin derivatives, it was found that specific modifications to the structure enhanced the inhibitory potency against Factor Xa and Factor XIa. The most potent derivative exhibited IC50 values of 3.68 µM for Factor Xa and 2 µM for Factor XIa. This indicates a promising avenue for developing new anticoagulant therapies based on this scaffold .

Case Study 2: Anticancer Potential

Another investigation into the anticancer properties of related compounds revealed that they could significantly reduce cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The target compound shares structural motifs with several oxalamide derivatives reported in recent literature. Below is a comparative analysis focusing on substituent variations, molecular properties, and synthesis insights.

Substituent Variations at the N1 Position
Compound Name N1 Substituent N2 Substituent (Pyrroloquinolinone Variant) Molecular Formula Molecular Weight Synthesis Yield/Notes
N1-(4-Methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide 4-Methoxyphenethyl 2-Oxo C23H24N3O4 406.46 Not explicitly reported
N1-(4-Ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (Evi5) 4-Ethoxyphenyl 4-Oxo C21H21N3O4 379.40 CAS 898435-82-0; Smiles: CCOc1ccc(NC(=O)...
N1-(4-Methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (Evi7) 4-Methoxybenzyl 4-Oxo C21H21N3O4 379.40 CAS 898435-55-7; No yield reported
N1-(2-Chlorobenzyl)-N2-(1-methyl-2-oxo-pyrroloquinolin-8-yl)oxalamide (Evi2) 2-Chlorobenzyl 1-Methyl-2-oxo C22H20ClN3O3 409.87 Structure reported; synthesis details unclear

Key Observations :

  • Lipophilicity : The 4-methoxyphenethyl group in the target compound offers greater flexibility and lipophilicity compared to rigid aromatic substituents (e.g., 4-ethoxyphenyl in Evi5 or 4-methoxybenzyl in Evi7). This may improve bioavailability .
  • Ethoxy groups are more susceptible to oxidative metabolism than methoxy .
Variations in the Pyrroloquinolinone Core
Compound Name Pyrroloquinolinone Modification Molecular Weight Notes
Target Compound 2-Oxo 406.46 Unique 2-oxo group may influence hydrogen-bonding with targets.
N1-(4-Methoxybenzyl)-N2-(4-oxo-pyrroloquinolin-8-yl)oxalamide (Evi7) 4-Oxo 379.40 4-Oxo variant lacks the 2-oxo group, potentially reducing conformational flexibility .
N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-pyrroloquinolin-8-yl)oxalamide (Evi8) 4-Oxo 397.40 Substitution at N1 includes a furan ring; hydroxyethyl group introduces polarity .

Key Observations :

  • Position of Oxo Group : The 2-oxo group in the target compound distinguishes it from the 4-oxo derivatives (Evi5, Evi7, Evi8). This positional change could alter binding interactions in enzymatic pockets .
  • Hybrid Structures : Evi8 incorporates a furan ring and hydroxyethyl group, demonstrating the versatility of oxalamide derivatives in accommodating diverse pharmacophores .

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